N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to make aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of a compound similar to the one you mentioned, N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been described . The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit .Chemical Reactions Analysis
The chemical reactions of thiophene and pyridine derivatives can be quite diverse, depending on the specific functional groups present in the molecule. For example, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Quantum Computing and Quantum Information Processing
As quantum technologies gain prominence, this compound enters the spotlight. Its quantum coherence properties may be harnessed for qubit manipulation in quantum computers. Researchers explore its role in quantum algorithms and quantum communication protocols .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that the molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit anti-tubercular activity, suggesting they may interfere with the biochemical pathways of mycobacterium tuberculosis .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a bactericidal effect.
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include investigating its potential biological activity, as many thiophene and pyridine derivatives have shown promising pharmacological properties .
properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c18-15(12-4-7-19-10-12)17-9-11-3-5-16-13(8-11)14-2-1-6-20-14/h1-8,10H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEAEEMSHAVCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide |
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